Cas no 1234616-44-4 (methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate)
methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
- Methyl3-iodo-1-methyl-1H-indazole-5-carboxylate
- MFCD15071440
- SY098750
- DB-117281
- 1234616-44-4
- SCHEMBL14737303
- AKOS025396115
- 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester
- DTXSID001235608
- METHYL 3-IODO-1-METHYLINDAZOLE-5-CARBOXYLATE
- CS-0049081
- AS-42989
- 3-iodo-1-methyl-1H-indazole-5-carboxylic acid methyl ester
- PB16599
- LVSOFRKXDZQFIR-UHFFFAOYSA-N
-
- MDL: MFCD15071440
- Inchi: 1S/C10H9IN2O2/c1-13-8-4-3-6(10(14)15-2)5-7(8)9(11)12-13/h3-5H,1-2H3
- Chave InChI: LVSOFRKXDZQFIR-UHFFFAOYSA-N
- SMILES: IC1C2C=C(C(=O)OC)C=CC=2N(C)N=1
Propriedades Computadas
- Massa Exacta: 315.97088g/mol
- Massa monoisotópica: 315.97088g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 262
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.1
- Superfície polar topológica: 44.1Ų
methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M172813-1g |
methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 97% | 1g |
¥490.90 | 2023-09-01 | |
| Chemenu | CM264065-1g |
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 95% | 1g |
$210 | 2021-08-18 | |
| Chemenu | CM264065-5g |
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 95% | 5g |
$631 | 2021-08-18 | |
| TRC | M221605-50mg |
Methyl 3-Iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M221605-100mg |
Methyl 3-Iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M221605-500mg |
Methyl 3-Iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 500mg |
$ 320.00 | 2022-06-04 | ||
| Ambeed | A108497-250mg |
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 98+% | 250mg |
$8.0 | 2025-03-04 | |
| Ambeed | A108497-1g |
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 98+% | 1g |
$29.0 | 2025-03-04 | |
| Ambeed | A108497-5g |
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 98+% | 5g |
$65.0 | 2025-03-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02025-100mg |
methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate |
1234616-44-4 | 97% | 100mg |
¥105.0 | 2024-04-25 |
methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Fornecedores
methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Literatura Relacionada
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Informações adicionais sobre methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Methyl 3-Iodo-1-Methyl-1H-Indazole-5-Carboxylate: A Versatile Building Block in Medicinal Chemistry
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS No. 1234616-44-4) represents a key intermediate in the synthesis of heterocyclic compounds with significant pharmaceutical relevance. This compound, characterized by its indazole core and functionalized iodine and methyl groups, has emerged as a critical scaffold in the development of novel therapeutics targeting inflammatory and oncological pathways. Recent advancements in medicinal chemistry have underscored the importance of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate as a versatile precursor for generating bioactive molecules with diverse pharmacological profiles.
Structurally, methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate features a 1H-indazole ring system, a heterocyclic structure known for its prevalence in biologically active compounds. The presence of an iodine atom at the 3-position and a methyl group at the 1-position introduces unique reactivity patterns that enable site-specific functionalization. This molecular design allows for the synthesis of derivatives with tailored biological activities, making it a valuable tool in drug discovery programs. The compound's synthesis typically involves multi-step organic reactions, including electrophilic substitution and nucleophilic attack, which have been optimized in recent studies to enhance yield and purity.
Recent research has highlighted the potential of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in the development of anti-inflammatory agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibition of COX-2 enzymes, a key target in nonsteroidal anti-inflammatory drug (NSAID) development. The iodine substituent at the 3-position was found to significantly enhance the compound's metabolic stability, a critical factor in improving drug efficacy and reducing side effects. This finding aligns with broader trends in medicinal chemistry, where functional group modification is increasingly leveraged to optimize pharmacokinetic properties.
Another area of interest is the application of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in oncology. A 2024 preclinical study in Cancer Research revealed that certain derivatives of this compound demonstrate selective cytotoxicity against cancer cell lines, particularly those overexpressing specific receptor tyrosine kinases. The methyl group at the 1-position was shown to play a crucial role in modulating protein-protein interactions, a mechanism that could be exploited for targeted cancer therapies. These results underscore the compound's potential as a scaffold for designing small molecule inhibitors with high specificity.
The synthesis of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate has also been the focus of methodological innovations. A 2023 paper in Organic Letters reported a novel, environmentally friendly approach to its preparation using microwave-assisted catalytic reactions. This method reduces reaction times by over 50% while maintaining high stereochemical control, addressing a critical challenge in the scalable production of complex heterocyclic compounds. Such advancements are particularly relevant in the context of green chemistry, where sustainable synthesis methods are increasingly prioritized in pharmaceutical manufacturing.
In addition to its pharmaceutical applications, methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate has shown promise in the development of agrochemicals. A 2023 study in ACS Sustainable Chemistry & Engineering explored its potential as a precursor for designing herbicides with enhanced selectivity. The compound's ability to undergo regioselective substitution reactions was exploited to create derivatives with improved soil penetration and reduced environmental impact. This application highlights the versatility of the molecule beyond traditional pharmaceutical contexts, demonstrating its relevance in multiple industrial sectors.
Current research is also investigating the role of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in the design of dual-action drugs. A 2024 study in Drug Discovery Today described the creation of a compound that combines anti-inflammatory and antiviral properties by modifying the indazole core. This approach could be particularly valuable in addressing complex diseases where multiple pathological mechanisms are involved, such as chronic inflammatory conditions with comorbid viral infections. The ability to generate multifunctional molecules through structural modification of the parent compound is a significant advantage in modern drug discovery.
From a synthetic perspective, the reactivity of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is influenced by its electronic and steric properties. The iodine atom at the 3-position acts as a leaving group, enabling the formation of various derivatives through nucleophilic substitution. The methyl group at the 1-position, while less reactive, provides steric hindrance that can modulate the reactivity of adjacent atoms. These properties have been exploited in recent studies to create a wide range of functionalized derivatives, including those with enhanced solubility and bioavailability.
Challenges remain in the full exploitation of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate's potential. One area of ongoing research is the development of more efficient catalysts for its functionalization, particularly for applications requiring high stereoselectivity. Another challenge is the optimization of its metabolic stability in vivo, which is critical for improving the therapeutic window of its derivatives. These challenges are being addressed through interdisciplinary approaches that combine synthetic chemistry, computational modeling, and biological testing.
Looking ahead, the continued exploration of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate as a molecular scaffold is likely to yield further breakthroughs in drug discovery. Its unique structural features and reactivity patterns position it as a promising candidate for the development of next-generation therapeutics. As research methodologies advance, the ability to precisely control the functionalization of this compound will become increasingly important, opening new avenues for the design of molecules with tailored biological activities.
In conclusion, methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate represents a significant advancement in the field of medicinal chemistry. Its structural versatility and reactivity have enabled the creation of a wide range of bioactive derivatives with applications in pharmaceuticals, agrochemicals, and beyond. Ongoing research continues to uncover new possibilities for its use, emphasizing its importance as a key building block in the development of innovative therapeutics. As the field progresses, the compound's potential is expected to expand, contributing to the discovery of more effective and targeted treatments for a variety of medical conditions.
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